molecular formula C9H15BrClNS B2863318 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1315367-76-0

1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B2863318
CAS RN: 1315367-76-0
M. Wt: 284.64
InChI Key: OCCPWNGMOBNGCX-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a white powder .

Synthesis Analysis

The synthesis of this compound involves a Claisen-Schmidt condensation reaction. Specifically, it is prepared by reacting 5-bromothiophen-2-carbaldehyde with 2,2-dimethylpropan-1-amine in the presence of a base. The resulting product is then converted to its hydrochloride salt .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride consists of a thiophene ring substituted with a bromine atom at the 5-position. The amine group is attached to the ethyl side chain. The hydrochloride salt forms due to the protonation of the amine group by HCl .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and reductive aminations. These reactions are essential for its functionalization and derivatization .


Physical And Chemical Properties Analysis

  • Stability : It is stable under normal storage conditions (room temperature) .

Safety and Hazards

  • Precautionary Statements : Avoid inhalation, wear protective clothing, and handle with care. Refer to the MSDS for detailed safety information .

Future Directions

For more technical details, you can refer to the Enamine product link .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNS.ClH/c1-9(2,3)8(11)6-4-5-7(10)12-6;/h4-5,8H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCPWNGMOBNGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(S1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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